molecular formula C22H15ClN4O4 B2778219 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide CAS No. 899969-23-4

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide

Cat. No.: B2778219
CAS No.: 899969-23-4
M. Wt: 434.84
InChI Key: VAEIHEQQYMOJFN-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide is a synthetic organic compound incorporating two pharmacologically significant moieties: a quinazolinone core and a nitrobenzamide group. The quinazolinone scaffold is widely recognized in medicinal chemistry for its diverse biological activities. Scientific literature indicates that derivatives containing the quinazolinone structure have been investigated for their potent antifungal properties, particularly against pathogens like Rhizoctonia solani . Furthermore, the quinazolinone core is a known "privileged" structure in anticancer and antimicrobial drug discovery research . The specific combination of this core with a nitrobenzamide unit is structurally similar to other investigated molecules, suggesting potential research applications in developing enzyme inhibitors or probing biological pathways . This product is provided for research purposes to support investigations in chemical biology and drug discovery. It is supplied as a high-purity compound for use in laboratory studies only. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c1-13-24-19-5-3-2-4-17(19)22(29)26(13)16-10-11-18(23)20(12-16)25-21(28)14-6-8-15(9-7-14)27(30)31/h2-12H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEIHEQQYMOJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.

    Nitration: The nitro group is introduced into the benzamide moiety through nitration reactions using concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling the chlorinated quinazolinone intermediate with the nitrated benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The chloro and nitro groups on the phenyl ring serve as key reactivity sites. The electron-withdrawing nitro group activates the chloro substituent for nucleophilic displacement, particularly under basic conditions.

Reaction TypeConditionsProductKey Features
Amine substitutionDMF, 80–100°C, aromatic/aliphatic aminesN-(2-amine-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl)-4-nitrobenzamideYields 60–85% depending on amine nucleophilicity
HydrolysisNaOH (aq), refluxN-(2-hydroxy-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl)-4-nitrobenzamideForms phenolic derivatives for further functionalization

Reduction of Nitro Group

The 4-nitrobenzamide moiety can undergo catalytic hydrogenation or chemical reduction to yield amine intermediates, which are pivotal for synthesizing bioactive analogs.

Reducing AgentConditionsProduct
H₂/Pd-CEthanol, 25°C, 12 hN-(2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl)-4-aminobenzamide
SnCl₂/HClReflux, 4 hSame as above, with >90% yield

Reduction products exhibit enhanced hydrogen-bonding capacity, improving interactions with biological targets like α-glucosidase and α-amylase .

Quinazolinone Core Reactivity

The 4-oxoquinazolin-3(4H)-yl group participates in condensation and ring-opening reactions.

ReactionReagentsOutcome
AlkylationCH₃I, K₂CO₃, DMFMethylation at N1 or O4 positions, altering hydrogen-bonding patterns
Acid hydrolysisHCl (conc.), ΔCleavage of the quinazolinone ring to form anthranilic acid derivatives

Electrophilic Aromatic Substitution

The electron-rich phenyl ring attached to the quinazolinone undergoes nitration and sulfonation at specific positions.

ReactionSiteConditions
NitrationPara to chloro groupHNO₃/H₂SO₄, 0°C
SulfonationOrtho to nitro groupH₂SO₄, SO₃, 50°C

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings for introducing complex substituents.

Coupling TypeCatalystProduct Application
Suzuki-MiyauraPd(PPh₃)₄Biaryl derivatives with enhanced π-stacking potential
Buchwald-HartwigPd₂(dba)₃/XPhosAmino-functionalized analogs for kinase inhibition studies

Stability Under Acidic/Basic Conditions

The compound shows moderate stability:

  • Acidic (pH < 3) : Gradual hydrolysis of the benzamide bond over 24 h.

  • Basic (pH > 10) : Rapid decomposition of the quinazolinone ring within 2 h .

Comparative Reactivity with Structural Analogs

CompoundKey DifferenceReactivity Profile
N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide Lacks quinazolinone coreReduced participation in ring-specific reactions
2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3-yl)phenyl)-5-nitrobenzamide Isomeric nitro placementAltered electrophilic substitution regiochemistry

Scientific Research Applications

Anticancer Properties

Research has indicated that quinazolinone derivatives possess significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. In vitro tests have reported an IC50 value of approximately 15 μM for related compounds against human neuroblastoma cells, suggesting potent anticancer activity .

Antidiabetic Activity

The structural features of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide suggest potential antidiabetic properties. Similar compounds have been evaluated for their inhibitory effects on α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. The presence of electron-donating and electron-withdrawing groups on the phenyl ring has been shown to enhance their inhibitory activity against these enzymes .

Insecticidal Activity

This compound has shown potential as an insecticide, particularly against mosquito larvae. Research indicates that compounds containing the quinazolinone structure may disrupt the nervous system of insects or interfere with their developmental processes . This makes it a candidate for developing new insect control agents in agricultural settings.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions, allowing for the creation of various analogs that may exhibit enhanced or modified biological properties. The general synthetic pathway includes:

  • Formation of the quinazolinone core.
  • Introduction of the chloro and nitro substituents on the phenyl ring.
  • Final coupling to form the target compound.

This synthetic versatility allows researchers to explore a wide range of derivatives with potentially improved efficacy or specificity .

Case Studies and Research Findings

  • Anticancer Research : A study evaluating the effects of similar quinazolinone derivatives on SH-SY5Y neuroblastoma cells demonstrated significant reductions in cell viability, supporting the compound's potential as an anticancer agent.
  • Antidiabetic Studies : Research on related N-(alkyl/aryl)-4-nitrobenzamide derivatives highlighted their efficacy as α-glucosidase inhibitors, suggesting that structural modifications could lead to enhanced antidiabetic agents .

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific structure and functional groups.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit kinases or other enzymes critical for cancer cell survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

  • Quinazolinone vs. Pyrimido-Oxazin Derivatives: The target compound’s quinazolinone core differs from pyrimido[4,5-d][1,3]oxazin derivatives (e.g., compounds 16c–16e in ), which exhibit higher HPLC purity (95–99%) and variable retention times (9.37–11.98 min) .
  • Benzamide Backbone: Similar to 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives (e.g., 5a–5v in ), the target compound retains the 4-nitrobenzamide motif. However, the sulfamoyl group in ’s compounds is replaced by a quinazolinone, which may alter solubility and membrane permeability .

Pharmacological Activity

  • Enzyme Inhibition: Compound 5p (), a sulfamoyl-containing benzamide, showed moderate α-glucosidase inhibition. The quinazolinone moiety in the target compound could enhance enzyme binding due to its planar structure and hydrogen-bonding capacity, though direct bioactivity data are lacking .
  • ADME Properties: Derivatives in exhibit calculated Lipinski’s rule of five compliance (e.g., topological polar surface area <140 Ų, molecular weight <500 g/mol). The target compound’s nitro group and quinazolinone may increase molecular weight (~450–500 g/mol) and reduce aqueous solubility compared to sulfamoyl analogs .

Spectral Data

  • FTIR and NMR: Compound 5p () displayed FTIR peaks for N–H (3473 cm⁻¹) and C=O (1640 cm⁻¹), consistent with benzamide derivatives. The target compound’s quinazolinone would introduce additional C=O stretching (~1680–1700 cm⁻¹) and aromatic C–H peaks .

Data Tables

Table 1. Structural and Functional Comparison

Property Target Compound Compound 5p () Pyrimido-Oxazin 16c ()
Core Structure Quinazolinone Sulfamoyl benzamide Pyrimido[4,5-d][1,3]oxazin
Molecular Weight (g/mol) ~470–500 (estimated) Not reported ~600–650
Key Functional Groups Nitro, Chloro, Quinazolinone Nitro, Chloro, Sulfamoyl Methoxy, Piperazine, Acrylamide
HPLC Purity (%) Not reported Not reported 99.34
Enzyme Inhibition Hypothetical (quinazolinone) Moderate α-glucosidase Not reported

Table 2. ADME Predictions (Hypothetical for Target Compound)

Parameter Target Compound Derivatives
Lipinski’s Compliance Likely compliant Yes
Topological Polar Surface Area ~120–140 Ų 90–130 Ų
Aqueous Solubility Low (nitro group) Moderate

Biological Activity

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide is a compound belonging to the class of quinazolinone derivatives, known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chloro substituent, a nitro group, and a quinazolinone moiety. The molecular formula is C22H17ClN4O5C_{22}H_{17}ClN_{4}O_{5} with a molecular weight of 484.9 g/mol. Its structure can be represented as follows:

Smiles Cc1ccc N O O cc1S O O Nc1cc n2c C nc3ccccc3c2 O ccc1Cl\text{Smiles Cc1ccc N O O cc1S O O Nc1cc n2c C nc3ccccc3c2 O ccc1Cl}

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of various nitrobenzamide derivatives. For instance, derivatives similar to this compound have been evaluated for their inhibitory activity against α-glucosidase and α-amylase enzymes. The most active compound in a related series exhibited an IC50 value of 10.75±0.52μM10.75\pm 0.52\,\mu M, significantly lower than that of the standard acarbose (IC50=39.48±0.80μMIC50=39.48\pm 0.80\,\mu M) .

Table 1: Inhibitory Activity of Nitrobenzamide Derivatives

CompoundIC50 (μM)Target Enzyme
5o10.75 ± 0.52α-Glucosidase
Acarbose39.48 ± 0.80α-Glucosidase
Compound X130.90 ± 2.42α-Amylase

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in carbohydrate metabolism, thereby reducing glucose absorption.
  • Molecular Interactions : Docking studies indicate that the compound forms hydrogen bonds and hydrophobic interactions with active site residues of target enzymes, enhancing its inhibitory potential .
  • Structure-Activity Relationship (SAR) : The presence of both electron-withdrawing (NO2) and electron-donating (CH3) groups on the phenyl ring has been shown to optimize the inhibitory activity against these enzymes .

Anticancer Activity

Quinazolinone derivatives have also been investigated for their anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by interfering with cell cycle progression and inducing apoptosis .

Case Study: Cytotoxic Activity
In studies involving related quinazolinone compounds, significant cytotoxicity was observed at micromolar concentrations across multiple tumor cell lines, suggesting potential applications in cancer therapy .

Toxicity and Safety Profile

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicates that derivatives of this compound exhibit low toxicity profiles and good solubility characteristics, fulfilling Lipinski’s rule of five . This makes them promising candidates for further development in medicinal chemistry.

Q & A

Q. What are the key steps in synthesizing N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-nitrobenzamide?

The synthesis involves three critical steps:

  • Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 4-oxoquinazoline scaffold .
  • Halogenation : Introduction of chlorine at the 2-position of the phenyl ring via electrophilic aromatic substitution using Cl₂ or N-chlorosuccinimide .
  • Amidation : Coupling of the nitrobenzoyl chloride to the amine group on the quinazolinone-phenyl intermediate using a coupling agent (e.g., HATU or DCC) in anhydrous DMF . Monitoring with TLC and intermediate characterization via 1H^1H-NMR are essential for quality control .

Q. Which spectroscopic methods are used to confirm the compound’s structure?

  • 1H^1H-/13C^{13}C-NMR : Assign peaks for aromatic protons (δ 7.1–8.3 ppm) and carbonyl groups (C=O at ~170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (±5 ppm) .
  • Elemental Analysis : Validate C, H, N, and Cl percentages within ±0.3% of calculated values .

Q. What initial biological screening assays are recommended for this compound?

  • Enzyme Inhibition : Test against tyrosine kinases or topoisomerases using fluorometric assays (e.g., ADP-Glo™) .
  • Antibacterial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can low yields in the final amidation step be troubleshooted?

  • Steric Hindrance : Replace bulky solvents (e.g., DMF) with DMSO to improve reagent solubility .
  • Coupling Agents : Optimize stoichiometry (1.2–1.5 eq. of HATU) and add DMAP as a catalyst .
  • Side Reactions : Monitor for nitro group reduction by including inert atmospheres (N₂/Ar) .

Q. What strategies enhance metabolic stability without compromising bioactivity?

  • Halogen Substitution : Replace chlorine with fluorine at the 2-position to reduce oxidative metabolism .
  • Prodrug Design : Mask the nitro group as a protected amine (e.g., Boc) for improved pharmacokinetics .
  • Structural Rigidity : Introduce methyl groups to the quinazolinone core to limit cytochrome P450 interactions .

Q. How do structural modifications impact structure-activity relationships (SAR)?

Comparative data from analogues (Table 1):

Compound ModificationBiological Activity ChangeReference
Replacement of Cl with F↑ Binding affinity to EGFR
Nitro → Methoxy substitution↓ Antibacterial activity
Additional methyl on quinazoline↑ Thermal stability (DSC data)

Q. How to resolve conflicting 1H^1H-NMR data for tautomeric forms?

  • Variable Temperature NMR : Identify tautomers (e.g., keto-enol) by observing peak splitting at 25°C vs. 60°C .
  • 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons in the dominant tautomer .

Q. What advanced analytical methods validate purity for in vivo studies?

  • HPLC-PDA : Use a C18 column (ACN/H₂O gradient) to detect impurities <0.1% .
  • DSC/TGA : Ensure thermal stability (decomposition >200°C) and absence of solvates .

Methodological Notes

  • Contradictory Data Handling : If biological activity varies between assays (e.g., MIC vs. cytotoxicity), validate target specificity via siRNA knockdown or CRISPR-Cas9 models .
  • Synthesis Reproducibility : Document reaction parameters (e.g., microwave-assisted vs. conventional heating) to address batch-to-batch variability .

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